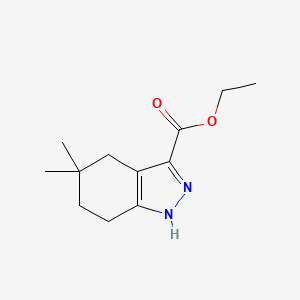

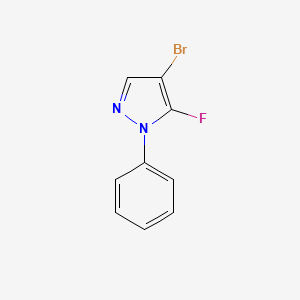

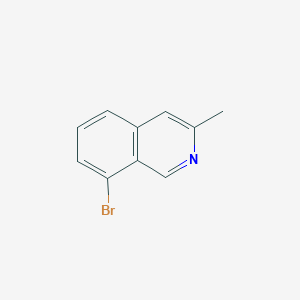

![molecular formula C9H12ClN3OS B1449726 3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride CAS No. 1351609-30-7](/img/structure/B1449726.png)

3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride

Descripción general

Descripción

The compound “3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride” belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their high antitumor, antibacterial, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines can be characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions. For instance, 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives can be nitrated with a mixture of nitric and sulfuric acid to form 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones, which can then be reduced to the corresponding amines .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidines can be determined using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Anticancer Drug Design

Thiazolo[3,2-a]pyrimidine derivatives, particularly those that are 2-substituted, have shown promise as scaffolds for the development of new anticancer medications . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows for the design of molecules capable of effectively binding to biological targets, which is crucial in cancer therapy.

Antibacterial Agents

These compounds have demonstrated significant antibacterial properties . The active methylene group present in the structure (C2H2) is highly reactive towards various electrophilic reagents, making it an attractive center for functionalization to optimize interaction with bacterial targets.

Anti-inflammatory Applications

The anti-inflammatory activity of thiazolo[3,2-a]pyrimidine derivatives has been noted in scientific research . This property can be harnessed to develop new drugs that can reduce inflammation in various medical conditions.

Synthesis of Ruthenium (II)-Hmtpo Complexes

The compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have applications in various fields, including catalysis and materials science.

Antimalarial Activity

Derivatives of thiazolo[3,2-a]pyrimidine have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors, which exhibit antimalarial activity . This application is particularly relevant in the search for new treatments for malaria.

HIV Research

The compound has been involved in investigations related to pharmacological activity caused by binding to HIV TAR RNA . This suggests potential applications in the development of new therapies for HIV.

Direcciones Futuras

Mecanismo De Acción

Target of action

Compounds with a thiazolo[3,2-a]pyrimidine core structure have been found to exhibit high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs

Mode of action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Biochemical pathways

Compounds with similar structures have been shown to interact with a variety of biochemical pathways, often leading to antitumor, antibacterial, and anti-inflammatory effects .

Result of action

Compounds with similar structures have been shown to have antitumor, antibacterial, and anti-inflammatory effects .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS.ClH/c1-6-4-8(13)12-7(2-3-10)5-14-9(12)11-6;/h4-5H,2-3,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTXHBFKOPUAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

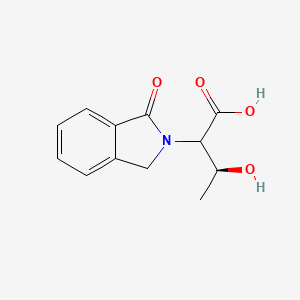

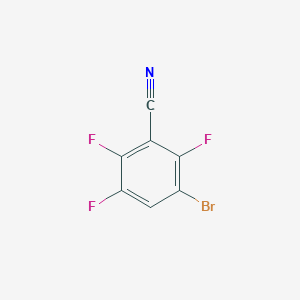

![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)

![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)